molecular formula C23H16N4O3 B14100335 3-benzyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

3-benzyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B14100335
M. Wt: 396.4 g/mol
InChI Key: YYCRAYCZJGCFLZ-UHFFFAOYSA-N
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Description

“3-benzyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione” is a complex organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound features a quinazoline core substituted with a benzyl group and a phenyl-oxadiazole moiety, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-benzyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazoline Core: Starting from anthranilic acid, the quinazoline core can be synthesized through cyclization reactions.

    Introduction of the Benzyl Group: Benzylation of the quinazoline core can be achieved using benzyl halides under basic conditions.

    Synthesis of the Oxadiazole Moiety: The oxadiazole ring can be formed through cyclization of appropriate precursors such as hydrazides and carboxylic acids.

    Coupling Reactions: The final step involves coupling the oxadiazole moiety with the quinazoline core under suitable conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for scalability, yield, and cost-effectiveness. This might involve:

    Catalysis: Using catalysts to improve reaction efficiency.

    Green Chemistry: Employing environmentally friendly solvents and reagents.

    Process Optimization: Streamlining the synthesis to minimize steps and maximize yield.

Chemical Reactions Analysis

Types of Reactions

“3-benzyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the quinazoline core or the oxadiazole ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline N-oxides, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic agent due to its unique structure.

    Industry: Used in the synthesis of advanced materials or pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include:

    Enzymes: Inhibiting or activating specific enzymes.

    Receptors: Binding to receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds with similar quinazoline cores but different substituents.

    Oxadiazole Derivatives: Compounds with the oxadiazole ring but different core structures.

Uniqueness

“3-benzyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione” is unique due to its specific combination of the quinazoline core, benzyl group, and oxadiazole moiety, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H16N4O3

Molecular Weight

396.4 g/mol

IUPAC Name

3-benzyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C23H16N4O3/c28-22-18-12-11-17(21-25-20(26-30-21)16-9-5-2-6-10-16)13-19(18)24-23(29)27(22)14-15-7-3-1-4-8-15/h1-13H,14H2,(H,24,29)

InChI Key

YYCRAYCZJGCFLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=CC=C5)NC2=O

Origin of Product

United States

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